5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one
Beschreibung
5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one is a brominated pyrimidinone derivative featuring a 1,2,4-oxadiazole substituent with an isopropyl group. The bromine atom at the 5-position of the pyrimidinone core enhances electrophilic reactivity, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .
Eigenschaften
IUPAC Name |
5-bromo-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-6(2)9-13-8(17-14-9)4-15-5-12-3-7(11)10(15)16/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXSGCEYMPANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C=NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS No. 1510711-65-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.12 g/mol. The presence of bromine and oxadiazole groups in its structure is significant for its biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A notable study evaluated the anticancer potential of various dihydropyrimidinone derivatives, revealing that certain modifications at the C-5 position significantly enhance cytotoxicity against cancer cell lines. For instance:
- Compound 19 , a derivative with structural similarities to our compound of interest, showed over 85% growth inhibition in NCI-H460 and HL-60 cell lines with an IC50 value of 0.64 μM against mTOR and 1.97 μM against VEGFR-2 .
This suggests that the introduction of specific substituents can lead to enhanced anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of compounds related to dihydropyrimidinones has also been explored. For example:
- A series of compounds were tested against various bacterial strains, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL for certain derivatives .
The presence of the oxadiazole moiety is often linked to improved antimicrobial properties.
Mechanistic Studies
Mechanistic investigations have indicated that the biological activity of these compounds may be attributed to their ability to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. For instance:
- Inhibition assays revealed that certain derivatives effectively inhibited enzymes like mTOR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Dihydropyrimidinone Derivatives : A study synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications at the C-5 position significantly affected their bioactivity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of dihydropyrimidinones against both Gram-positive and Gram-negative bacteria. The results demonstrated broad-spectrum activity, suggesting potential applications in treating bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in substituents on the oxadiazole ring, pyrimidinone core, or halogenation patterns. Key structural analogs and their properties are summarized below:
Table 1: Structural Analogs and Key Features
*Calculated based on formula C₁₁H₁₄BrN₅O₂.
Key Observations :
However, it may enhance lipophilicity, favoring membrane permeability in drug design contexts. Methyl-substituted oxadiazoles (e.g., ) are more compact, which could improve crystallinity and simplify synthesis.
Halogenation Patterns: Bromine at the pyrimidinone C5 position is conserved across analogs, suggesting its role in electronic modulation or as a synthetic handle for further derivatization.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution or cyclocondensation reactions, similar to methods used for analogs in . For example, describes a related compound synthesized via Claisen–Schmidt condensation and Michael addition .
Commercial and Research Status :
- The methyl-substituted analog (CAS 1513494-52-4) is commercially available (American Elements) , whereas the target compound lacks reported commercial sources.
- Analogs like SY165237 are labeled for R&D use only, indicating exploratory stages in drug discovery pipelines .
Spectral and Physicochemical Data
- IR Spectroscopy: Expected peaks include ~1650 cm⁻¹ (C=O stretch of pyrimidinone) and ~3250 cm⁻¹ (N-H stretch), consistent with analogs in .
- NMR: The isopropyl group would produce a septet (~1.2–1.5 ppm for CH(CH₃)₂) and doublets for methyl protons. Bromine’s deshielding effect would shift pyrimidinone protons downfield (~7.5–8.5 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
